[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Description
Historical Discovery From Marine Ecosystems
The discovery of Dolastatin 15 traces back to the late 20th century, when researchers systematically screened marine organisms for bioactive compounds. Initial isolation efforts focused on the Indian Ocean sea hare Dolabella auricularia, a mollusk known for its chemical defenses. In the 1980s, the Pettit research group identified a series of cytotoxic peptides from this organism, with Dolastatin 15 emerging as a structurally distinct depsipeptide characterized by a hybrid peptide-polyketide backbone. Unlike its more potent relative Dolastatin 10, this compound displayed moderate tubulin-binding activity, sparking interest in structure-activity relationship studies.
Key milestones in its characterization include:
- 1987 : Initial isolation and structural elucidation
- 1992 : Confirmation of antimitotic properties via tubulin interaction studies
- 2001 : Synthesis of stable analogs for preclinical testing
Table 1 : Comparative Analysis of Dolastatin Family Compounds
Taxonomic Origins in Dolabella auricularia and Cyanobacterial Symbionts
While originally attributed to D. auricularia, subsequent research revealed that Dolastatin 15 production likely occurs through a symbiotic relationship with cyanobacteria. The sea hare accumulates these compounds from its diet of cyanobacterial mats, particularly Symploca species, which biosynthesize complex peptides as chemical defenses. This trophic relationship explains the mollusk's ability to concentrate Dolastatin 15 despite lacking intrinsic biosynthetic pathways for such molecules.
Table 2 : Taxonomic Classification of Source Organisms
| Organism | Kingdom | Phylum | Class | Ecological Role |
|---|---|---|---|---|
| Dolabella auricularia | Animalia | Mollusca | Gastropoda | Benthic herbivore |
| Symploca sp. | Bacteria | Cyanobacteria | Oscillatoriales | Mat-forming phototroph |
The compound's biosynthesis involves a non-ribosomal peptide synthetase (NRPS) system combined with polyketide synthase (PKS) modules, a hallmark of cyanobacterial secondary metabolism. This hybrid pathway generates the characteristic depsipeptide structure containing:
Significance in Natural Product Oncology Research
Dolastatin 15 occupies a unique niche in cancer research as a structural template for antimitotic agents. Though less potent than Dolastatin 10, its modular architecture inspired synthetic analogs with improved pharmacokinetic profiles. The compound interferes with microtubule dynamics through:
- Competitive binding at the vinca alkaloid site of β-tubulin
- Disruption of α/β-tubulin heterodimer polymerization
- Induction of G2/M cell cycle arrest
Mechanistic studies revealed differential effects compared to other tubulin-targeting agents:
- 56% inhibition of microtubule assembly at 10 μM concentration
- 3-fold selectivity for tumor versus normal cell lines in cytotoxicity assays
- Bcl-2 downregulation in apoptosis-resistant malignancies
These properties made Dolastatin 15 a valuable tool for studying:
- Mitotic checkpoint regulation
- Caspase-independent cell death pathways
- Tumor vascular disruption mechanisms
While clinical development was discontinued due to limited efficacy, the compound's structural motifs continue to inform antibody-drug conjugate (ADC) design. Notably, the vedotin class of ADCs incorporates auristatin derivatives directly descended from Dolastatin 15's pharmacophore.
Properties
IUPAC Name |
[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSHSFQQRCAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step outline:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization to form pyrrolidine core | Amino acids or amino ketones + acid/base | Form heterocycle |
| 2 | Benzylation of nitrogen | Benzyl chloride + base | Attach benzyl group |
| 3 | Methoxylation | Methyl iodide + base | Introduce methoxy group |
| 4 | Chain elongation | Acyl chlorides + amino derivatives | Build oxobutan-2-yl chain |
| 5 | Amide coupling | DCC/EDC/HATU + carboxylic acids + amines | Link heterocycles and chains |
| 6 | Esterification | Alcohols + acid catalysts | Final ester formation |
Notes on Optimization and Purification
- Purification : Column chromatography using silica gel with suitable solvent systems (e.g., ethyl acetate/hexane) is standard.
- Yield Optimization : Reactions are optimized by controlling temperature, solvent polarity, and molar ratios.
- Characterization : Confirmed via NMR, IR, MS, and X-ray crystallography.
Data Tables and Research Findings
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
The compound [1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate is a complex molecular structure with potential applications in various scientific fields, particularly in medicinal chemistry and drug design. This article explores its applications, synthesizing insights from diverse sources.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure may allow it to interact with specific receptors or enzymes involved in cancer progression.
Antidiabetic Properties
Compounds that inhibit dipeptidyl peptidase IV (DPP-IV) have gained attention for their role in managing diabetes. The potential of this compound as a DPP-IV inhibitor could be explored through structure-activity relationship studies to assess its efficacy compared to existing antidiabetic agents.
Neuroprotective Effects
Given the presence of dimethylamino groups, which are known to enhance blood-brain barrier permeability, this compound may possess neuroprotective properties. Investigating its effects on neurodegenerative diseases could yield valuable insights into new therapeutic approaches.
Synthesis and Characterization
The synthesis of this compound can be approached through multicomponent reactions (MCRs), which allow the construction of complex molecules from simpler precursors. MCRs are advantageous in medicinal chemistry as they can streamline the synthesis process while providing diverse chemical scaffolds for biological testing.
Synthesis Example
A typical synthesis route might involve:
- Condensation reactions : Utilizing aldehydes and amines to form imines or related structures.
- Functional group modifications : Employing reactions such as acylation or alkylation to introduce necessary functional groups.
Case Study 1: In Vitro Anticancer Activity
A study investigated a series of pyrrolidine derivatives similar to the compound , demonstrating potent activity against breast cancer cell lines. The mechanism was attributed to inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.
Case Study 2: DPP-IV Inhibition
Another research effort focused on evaluating the DPP-IV inhibitory activity of structurally related compounds. The findings suggested that modifications at specific positions significantly enhanced the inhibitory potency, indicating that the compound could be optimized for better therapeutic outcomes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets, such as enzymes or receptors. This could involve:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other pyrrolidine- and amide-containing molecules. For example:
- Peptide-like derivatives (e.g., [1-[(3aR)-5-{[3-(2,4-difluorophenyl)-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl]carbonyl}-6-methoxy-3aH-pyrrolo[2,3-b]pyridin-3-yl]-2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethanone] ()): Both feature pyrrolidine rings and amide bonds, but the target compound distinguishes itself with a benzyl-substituted pyrrolone and branched methyl groups, which may enhance lipophilicity and membrane permeability .
- Marine-derived secondary metabolites (e.g., salternamide E): These often exhibit similar macrocyclic or polyamide structures.
Functional Group Analysis
- Dimethylamino vs. Hydroxyl Groups: Compared to hydroxyl-containing analogues (e.g., poplar bud phenylpropenoids in ), the dimethylamino group in the target compound may confer basicity, influencing solubility and receptor binding .
- Benzyl vs. Alkyl Substituents : The benzyl group in the pyrrolone moiety differentiates it from alkyl-substituted trichothecenes (), possibly reducing toxicity while maintaining bioactivity .
Physicochemical Properties (Hypothetical Comparison)
Research Findings and Methodological Insights
Structural Characterization
- NMR Analysis : Hydrogen-bonding patterns (as studied for T-2 toxin in ) would be essential to confirm the spatial arrangement of amide and pyrrolidine groups .
Bioactivity Predictions
- QSAR Modeling : Molecular descriptors (e.g., van der Waals parameters, electronic indices from ) could predict interactions with biological targets, such as proteases or GPCRs .
- Synergistic Effects : As seen in Populus bud extracts (), trace components in the compound’s synthesis byproducts might modulate its activity .
Challenges in Mechanism Studies
- Atmospheric and Environmental Stability : Fluorinated or halogenated analogues () require detailed degradation studies, but the target compound’s lack of halogens may simplify environmental persistence analysis .
- Toxicity Profiling : Structural similarities to trichothecenes () warrant caution, though the absence of epoxide groups may mitigate cytotoxicity .
Q & A
Q. Basic
- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm stereochemical assignments. Data collection at 293 K with R factor < 0.05 ensures high precision .
- NMR spectroscopy : - and -NMR (DMSO-d or CDCl) to analyze diastereotopic protons and coupling constants .
- Infrared (IR) spectroscopy : Confirm carbonyl stretches (e.g., 1680–1720 cm for ester/amide groups) .
What computational strategies are effective for predicting this compound’s binding interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Parameterize force fields (e.g., OPLS4) for accurate ligand-protein binding energy calculations .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and binding mode validation .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties and reactive sites .
How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Q. Advanced
- Cross-validation : Compare NOESY/ROESY NMR data with X-ray-derived torsion angles to confirm spatial arrangements .
- Dynamic NMR experiments : Variable-temperature -NMR to detect conformational exchange broadening in solution .
- Quantum mechanical NMR prediction : Use software (e.g., Gaussian or ADF) to simulate chemical shifts and match experimental data .
What methods optimize reaction yields for large-scale synthesis?
Q. Advanced
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to enhance solubility and reduce side reactions .
- Catalyst optimization : Evaluate Pd(PPh) vs. Pd(OAc) for Suzuki-Miyaura couplings, adjusting equivalents (1–5 mol%) .
- Temperature control : Perform reactions under microwave irradiation (80–120°C) to reduce reaction time and improve regioselectivity .
How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced
- Substituent variation : Replace benzyl or dimethylamino groups with bioisosteres (e.g., pyridine for benzene) to assess electronic effects .
- Biological assays : Test cytotoxicity (MTT assay) and antioxidant activity (DPPH radical scavenging) to correlate structural modifications with function .
- Metabolic stability : Use liver microsome assays (human/rat) to evaluate pharmacokinetic profiles of derivatives .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., DCU) .
- Waste disposal : Neutralize acidic/basic waste before disposal in designated containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
